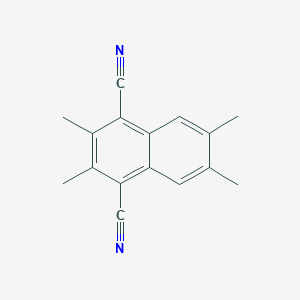

1,4-Naphthalenedicarbonitrile, 2,3,6,7-tetramethyl-

Description

1,4-Naphthalenedicarbonitrile, 2,3,6,7-tetramethyl- is a polycyclic aromatic compound featuring a naphthalene backbone substituted with two cyano (-CN) groups at the 1,4-positions and four methyl (-CH₃) groups at the 2,3,6,7-positions. This structure confers unique electronic and steric properties, making it a candidate for applications in organic electronics, coordination chemistry, and as a precursor for synthesizing heterocyclic compounds.

Properties

IUPAC Name |

2,3,6,7-tetramethylnaphthalene-1,4-dicarbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2/c1-9-5-13-14(6-10(9)2)16(8-18)12(4)11(3)15(13)7-17/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOVFGQSZXYUUMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C(C(=C2C=C1C)C#N)C)C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501233914 | |

| Record name | 2,3,6,7-Tetramethyl-1,4-naphthalenedicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501233914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

408539-28-6 | |

| Record name | 2,3,6,7-Tetramethyl-1,4-naphthalenedicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=408539-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,6,7-Tetramethyl-1,4-naphthalenedicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501233914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Naphthalenedicarbonitrile, 2,3,6,7-tetramethyl- typically involves the following steps:

Nitration: The starting material, 2,3,6,7-tetramethylnaphthalene, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the desired positions.

Reduction: The nitro groups are then reduced to amino groups using a reducing agent such as iron powder in the presence of hydrochloric acid.

Diazotization: The amino groups are converted to diazonium salts using sodium nitrite and hydrochloric acid.

Sandmeyer Reaction: The diazonium salts are then reacted with copper(I) cyanide to replace the diazonium groups with cyano groups, resulting in the formation of 1,4-Naphthalenedicarbonitrile, 2,3,6,7-tetramethyl-.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1,4-Naphthalenedicarbonitrile, 2,3,6,7-tetramethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding naphthoquinones.

Reduction: Reduction of the cyano groups can be achieved using hydrogenation catalysts like palladium on carbon to form primary amines.

Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas in the presence of palladium on carbon.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Naphthoquinones.

Reduction: Primary amines.

Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

Structural Characteristics

The compound features a naphthalene backbone with two cyano groups (-C≡N) at the 1 and 4 positions and four methyl groups at the 2, 3, 6, and 7 positions. This configuration contributes to its electronic properties and reactivity, making it suitable for various applications.

Optoelectronic Applications

Phthalocyanine Synthesis

Recent studies have demonstrated that derivatives of naphthalenedicarbonitrile can be utilized in the synthesis of phthalocyanines. For instance, the on-surface synthesis of metallo-phthalocyanines from ortho-dicarbonitrile precursors has shown promising results in creating materials with extended π-electron systems. These materials are crucial for optoelectronic devices such as solar cells and sensors due to their excellent light-absorbing properties .

Case Study: On-Surface Synthesis

In a study published in Nature Communications, researchers reported the successful cyclotetramerization of naphthalenedicarbonitrile derivatives on metal substrates (Ag(111) and Au(111)). The resulting phthalocyanines exhibited enhanced stability and electronic properties suitable for device applications .

Catalytic Applications

Covalent Organic Frameworks (COFs)

1,4-Naphthalenedicarbonitrile is also utilized in the synthesis of covalent organic frameworks (COFs). These materials are known for their high surface area and tunable porosity, making them ideal for catalytic applications. The incorporation of nitrile groups enhances the interaction with reactants, facilitating various catalytic processes.

Gas Adsorption Studies

Research has indicated that COFs derived from naphthalenedicarbonitrile exhibit substantial gas adsorption capacities. For example, a study highlighted that COF materials synthesized with this compound showed high CO2 uptake capacities due to electrostatic interactions between the nitrogen-rich units and gas molecules .

| Material | Surface Area (m²/g) | CO₂ Uptake Capacity (mmol/g) | Selectivity (CO₂/N₂) |

|---|---|---|---|

| CTF-TPC | 1800 | 4.24 | 30 |

| CTF-FL | 1360 | 3.26 | 48 |

Summary of Applications

-

Optoelectronics

- Synthesis of phthalocyanines for solar cells and sensors.

- Enhanced electronic properties through cyclotetramerization.

-

Catalysis

- Formation of COFs with high surface area.

- Significant gas adsorption capabilities for CO₂ capture.

Mechanism of Action

The mechanism of action of 1,4-Naphthalenedicarbonitrile, 2,3,6,7-tetramethyl- involves its interaction with specific molecular targets. The cyano groups can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules, influencing their function. The methyl groups can affect the compound’s lipophilicity and membrane permeability, enhancing its ability to reach intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1,4-Naphthalenedicarbonitrile, 2,3,6,7-tetramethyl- with structurally or functionally related compounds:

Key Comparisons

Functional Groups and Reactivity The dinitrile (target compound) exhibits strong electron-withdrawing characteristics due to -CN groups, favoring charge-transfer interactions. In contrast, the diamide analog (C₁₆H₁₈N₂O₂) has hydrogen-bonding amide groups, enhancing its solubility in polar media . The tetrahydro-naphthoquinone (C₁₄H₁₈O₂) contains redox-active ketones, making it suitable for electrochemical applications, whereas the fully aromatic dinitrile is more thermally stable .

Structural and Electronic Properties

- The tetrathiafulvalene-dicarbonitrile derivatives () combine a sulfur-rich core with nitriles, enabling applications in conductive polymers. The target compound lacks the tetrathiafulvalene moiety but shares nitrile-driven electronic tuning .

- The tetrahydronaphthalene carbonitrile () has a partially saturated ring, reducing steric hindrance compared to the fully substituted tetramethyl dinitrile.

Applications Dinitrile: Potential use in organic electronics (e.g., non-fullerene acceptors) and as a ligand in metal-organic frameworks (MOFs). Diamide: Likely employed in polymer crosslinking or pharmaceutical intermediates due to hydrogen-bonding capability . Tetrahydro-naphthoquinone: Applicable in dye synthesis or as a redox mediator .

Research Findings and Limitations

- Synthetic Challenges: While the diamide and quinone analogs have documented syntheses (e.g., slow evaporation for crystal growth ), methods for the target dinitrile remain unverified in the provided evidence.

- Data Gaps : Physical properties (melting point, solubility) and spectroscopic data (NMR, IR) for the target compound are absent, necessitating extrapolation from analogs.

Biological Activity

1,4-Naphthalenedicarbonitrile, 2,3,6,7-tetramethyl- (commonly referred to as tetramethyl-1,4-naphthalenedicarbonitrile) is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its effects in various biological systems.

- Molecular Formula : C12H10N2

- Molecular Weight : 198.22 g/mol

- CAS Number : 3029-30-9

- Structure : The compound features a naphthalene backbone with two cyano groups at the 1 and 4 positions and methyl groups at the 2, 3, 6, and 7 positions.

Cytotoxicity

Research indicates that compounds related to naphthalene derivatives exhibit cytotoxic effects in various cell lines. A study on naphthalene and its derivatives found that they can induce cytotoxicity in non-ciliated bronchiolar epithelial cells (Clara cells) in mice. The mechanism involves metabolic activation through cytochrome P450 enzymes leading to the formation of reactive epoxides that damage cellular components .

Antimicrobial Properties

1,4-Naphthalenedicarbonitrile derivatives have shown promising antimicrobial activity. For instance, various substituted naphthalenedicarbonitriles were tested against several bacterial strains and demonstrated significant inhibition zones. The presence of cyano groups is believed to enhance their interaction with microbial cell membranes .

Anti-inflammatory Activity

There is evidence suggesting that naphthalene derivatives can modulate inflammatory responses. In vitro studies have indicated that these compounds can inhibit pro-inflammatory cytokine production in macrophages, potentially through the suppression of NF-kB signaling pathways .

Metabolic Activation

The biological activity of tetramethyl-1,4-naphthalenedicarbonitrile is largely attributed to its metabolic activation. The compound undergoes biotransformation by cytochrome P450 enzymes to form reactive intermediates that can covalently bind to cellular macromolecules, leading to cytotoxic effects .

Interaction with Cellular Targets

The compound may interact with various cellular targets such as:

- Nuclear receptors : Influencing gene expression related to detoxification and inflammation.

- Enzymatic pathways : Affecting the activity of enzymes involved in oxidative stress responses.

Case Studies

Q & A

Q. Advanced: How can experimental design optimize the synthesis yield and purity of this compound?

Basic Answer:

The synthesis typically involves nitrile functionalization of a tetramethylnaphthalene precursor. A common approach is the cyanation of halogenated intermediates using copper(I) cyanide under controlled conditions. Characterization via gas chromatography-mass spectrometry (GC-MS) is critical to verify purity and structural integrity .

Advanced Answer:

Optimization can employ orthogonal experimental design (e.g., Taguchi methods) to evaluate factors like temperature, catalyst loading, and reaction time. For example, a 3^3 factorial design allows simultaneous testing of variables to identify interactions affecting yield . AI-driven simulations (e.g., COMSOL Multiphysics) can model reaction kinetics and predict optimal conditions, reducing trial-and-error experimentation .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Q. Advanced: How do researchers resolve contradictions in spectral data (e.g., GC-MS vs. NMR)?

Basic Answer:

- GC-MS : Confirms molecular weight (234.296 g/mol) and fragmentation patterns .

- NMR : 1H/13C NMR identifies methyl group positions (2,3,6,7-) and cyano substituents .

- FT-IR : Validates C≡N stretches (~2200 cm⁻¹) and aromatic C-H bonds .

Advanced Answer:

Contradictions arise from impurities or isomerization. Multivariate regression analysis can deconvolute overlapping peaks in GC-MS data . High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) resolve structural ambiguities by correlating proton-carbon connectivity .

Basic: What are the solubility properties of this compound in common solvents?

Q. Advanced: How can membrane separation technologies improve purification?

Basic Answer:

The compound is sparingly soluble in polar solvents (e.g., water) but dissolves in aromatic hydrocarbons (toluene) or chlorinated solvents (dichloromethane) due to its nonpolar core .

Advanced Answer:

Membrane-based separation (e.g., nanofiltration) exploits differences in molecular size (234.3 g/mol) and hydrophobicity. Process parameters like transmembrane pressure and solvent resistance are optimized using response surface methodology (RSM) to maximize recovery .

Basic: What are the key reactivity patterns of this compound?

Q. Advanced: How can its electronic structure inform applications in organic electronics?

Basic Answer:

The electron-withdrawing cyano groups enhance electrophilic substitution reactivity at the naphthalene core, enabling functionalization for polymers or ligands .

Advanced Answer:

Density functional theory (DFT) calculations predict HOMO-LUMO gaps (~3.5 eV), suggesting utility as an electron-transport layer in OLEDs. AI-driven molecular dynamics (COMSOL) simulates charge transport efficiency, guiding material design .

Basic: How should researchers address discrepancies in reported physicochemical data?

Q. Advanced: What statistical methods validate reproducibility across studies?

Basic Answer:

Cross-reference NIST databases for validated GC-MS retention indices and ionization potentials .

Advanced Answer:

Principal Component Analysis (PCA) identifies outliers in datasets, while Bayesian inference quantifies uncertainty in conflicting measurements (e.g., boiling points) . Collaborative interlaboratory studies standardize protocols to minimize methodological variability .

Basic: What environmental persistence data exist for this compound?

Q. Advanced: How can its degradation pathways be modeled for ecological risk assessment?

Basic Answer:

Limited data suggest moderate persistence due to stable cyano groups. Environmental monitoring via HPLC-MS/MS is recommended .

Advanced Answer:

Quantitative structure-activity relationship (QSAR) models predict biodegradation rates based on substituent effects. Photocatalytic degradation using TiO₂ nanoparticles can be optimized via factorial design to assess half-lives under UV exposure .

Basic: What catalytic applications has this compound enabled?

Q. Advanced: How do ligand modifications enhance catalytic efficiency in cross-coupling reactions?

Basic Answer:

The tetramethyl groups sterically stabilize metal complexes (e.g., Pd), improving selectivity in Suzuki-Miyaura couplings .

Advanced Answer:

Combinatorial ligand screening identifies optimal substituents for turnover frequency (TOF). In situ XAFS spectroscopy monitors coordination geometry during catalysis, informing mechanistic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.